(4-Aminosulfonylphenyl)boronic acid

Description

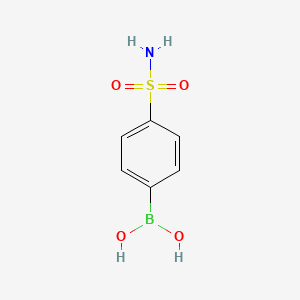

Structure

2D Structure

Properties

IUPAC Name |

(4-sulfamoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4,9-10H,(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSXQPCIAOIJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625389 | |

| Record name | (4-Sulfamoylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613660-87-0 | |

| Record name | (4-Sulfamoylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminosulphonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Aminosulfonylphenyl)boronic acid: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

(4-Aminosulfonylphenyl)boronic acid , a bifunctional organic compound, is a valuable building block in medicinal chemistry and materials science. Its unique structure, incorporating both a sulfonamide group and a boronic acid moiety, imparts a range of chemical properties that are exploited in the synthesis of complex molecules and the development of targeted therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.

Core Chemical Properties

This compound is a white to light yellow or gray solid.[1] While a specific experimental melting point is not widely reported, a similar compound, 4-(methylsulfonyl)phenylboronic acid, has a melting point in the range of 275-293°C, suggesting a high melting point for the title compound due to its crystalline nature and potential for intermolecular hydrogen bonding.[2][3][4] The predicted pKa of this compound is approximately 7.85.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈BNO₄S | [1][5] |

| Molecular Weight | 201.01 g/mol | [1][5] |

| CAS Number | 613660-87-0 | [1][5] |

| Appearance | White to light yellow/gray solid | [1] |

| Melting Point | No data available. Similar compound 4-(methylsulfonyl)phenylboronic acid melts at 275-293°C. | [2][3][4] |

| Boiling Point | No data available | |

| Solubility | No specific data available. Phenylboronic acids generally exhibit low solubility in water and hydrocarbons, and higher solubility in ethers and ketones.[6] | |

| pKa (Predicted) | 7.85 | [1] |

| Stability | Stable under normal conditions. Boronic acids can undergo dehydration to form boroxines upon heating. |

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the phenyl ring, with splitting patterns indicative of a 1,4-disubstituted benzene ring. Signals for the amine protons of the sulfonamide group would also be present. The ¹³C NMR spectrum would display characteristic peaks for the aromatic carbons, with the carbon atom attached to the boron atom showing a characteristically broad signal or being unobserved.[7][8][9][10]

FT-IR Spectroscopy: The FT-IR spectrum would be characterized by absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations of the sulfonamide group (around 3300-3500 cm⁻¹).[11][12]

-

S=O stretching of the sulfonamide group (asymmetric and symmetric, around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).

-

B-O-H stretching (a broad band around 3200-3600 cm⁻¹).[13][14]

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the boronic acid group, the sulfonamide group, and fragmentation of the aromatic ring.[15]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent, formed from the corresponding aryl halide, with a trialkyl borate followed by hydrolysis. A detailed protocol for the synthesis of this compound from 4-bromobenzenesulfonamide is as follows:

Materials:

-

4-Bromobenzenesulfonamide

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromobenzenesulfonamide (1 equivalent) in anhydrous THF in a flame-dried flask.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.

-

Borylation: To the resulting slurry, add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture to 0 °C and slowly add 2M aqueous HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volume of THF). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to afford the final product as a crystalline solid.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl sulfonamides.[16][17][18][19][20] A general protocol is provided below:

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., aryl bromide or iodide) (1 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

-

Solvent (e.g., dioxane, toluene, DMF, with water as a co-solvent)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, and base.

-

Solvent Addition: Add the chosen solvent system to the reaction vessel. If using a solid base, ensure it is finely powdered for better reactivity.

-

Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes, or by using the freeze-pump-thaw method.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl sulfonamide.

Role in Signaling Pathways and Drug Development

The dual functionality of this compound makes it a compound of significant interest in drug discovery, particularly in cancer research. Both the sulfonamide and the phenylboronic acid moieties have been independently shown to interact with key biological targets and signaling pathways.

Inhibition of Cancer Cell Migration via Rho GTPase Pathway

Phenylboronic acid and its derivatives have been demonstrated to inhibit the migration of cancer cells.[21][22][23] This inhibitory effect is, at least in part, mediated through the downregulation of the Rho family of small GTP-binding proteins, including RhoA, Rac1, and Cdc42.[21][22] These proteins are crucial regulators of the actin cytoskeleton, which is essential for cell motility. By inhibiting the activity of these GTPases, phenylboronic acid derivatives can disrupt the formation of cellular protrusions and stress fibers, thereby impeding cancer cell migration and invasion.[21][22][24]

Inhibition of Carbonic Anhydrases

The sulfonamide group is a well-established pharmacophore known to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[25][26][27][28][29] CAs are involved in various physiological processes, including pH regulation and CO₂ transport. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[27] Sulfonamide-containing compounds can bind to the zinc ion in the active site of CAs, leading to their inhibition. This disruption of pH homeostasis can render cancer cells more susceptible to apoptosis and inhibit their proliferation.[26]

The combination of these two pharmacophores in a single molecule, as in this compound, presents a promising strategy for developing dual-action anticancer agents that can simultaneously target cell migration and pH regulation in the tumor microenvironment.

Conclusion

This compound is a versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its well-defined chemical properties and reactivity make it a valuable tool for the construction of complex molecular architectures. The inherent biological activities of its constituent sulfonamide and phenylboronic acid moieties position it as a promising scaffold for the design of novel therapeutics, particularly in the field of oncology. Further research into the specific biological targets and mechanisms of action of derivatives of this compound is warranted to fully exploit its therapeutic potential.

References

- 1. 4-(Aminosulfonyl)phenylboronic acid | 613660-87-0 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(Methanesulfonyl)phenylboronic acid = 95.0 149104-88-1 [sigmaaldrich.com]

- 4. 4-(Methanesulfonyl)phenylboronic acid, 98+% | Fisher Scientific [fishersci.ca]

- 5. 4-(Aminosulphonyl)benzeneboronic acid | C6H8BNO4S | CID 22391977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR spectrum [chemicalbook.com]

- 9. ekwan.github.io [ekwan.github.io]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tsapps.nist.gov [tsapps.nist.gov]

- 15. 4-Aminophenylboronic acid | C6H8BNO2 | CID 2734615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 17. youtube.com [youtube.com]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tcichemicals.com [tcichemicals.com]

- 21. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 24. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 25. semanticscholar.org [semanticscholar.org]

- 26. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium | MDPI [mdpi.com]

(4-Aminosulfonylphenyl)boronic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (4-Aminosulfonylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, methodology-focused framework for the complete structural elucidation of this compound. As a molecule of significant interest in medicinal chemistry and synthetic applications, its unambiguous characterization is paramount for ensuring purity, predicting reactivity, and understanding its biological interactions. This document details an integrated analytical workflow, synthesizing data from X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section explains the causality behind the experimental choices, provides field-proven protocols, and interprets the expected data, establishing a self-validating system for structural confirmation.

Introduction: The Significance of this compound

This compound is an organoboron compound featuring a phenyl ring substituted at the 1- and 4-positions with boronic acid and sulfonamide groups, respectively. Boronic acids are a class of compounds whose importance in medicinal chemistry has grown exponentially since the FDA approval of the proteasome inhibitor Bortezomib.[1][2] Their unique ability to form reversible covalent bonds with diols makes them valuable for targeting glycoproteins and enzymes, while their utility as building blocks in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling is indispensable in modern drug synthesis.[3]

The sulfonamide moiety is a well-established pharmacophore found in a wide array of antibacterial, diuretic, and hypoglycemic agents. The combination of these two functional groups in this compound creates a molecule with significant potential as a pharmaceutical intermediate or a bioactive compound in its own right.[4] Accurate and complete structural elucidation is the non-negotiable foundation upon which all further research and development rests.

Core Molecular Properties

A summary of the fundamental properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | (4-sulfamoylphenyl)boronic acid | [5] |

| CAS Number | 613660-87-0 | [4][5][6] |

| Molecular Formula | C₆H₈BNO₄S | [5][6][7] |

| Molecular Weight | 201.01 g/mol | [5][6] |

| SMILES | B(C1=CC=C(C=C1)S(=O)(=O)N)(O)O | [5][6] |

| Exact Mass | 201.0267091 Da | [5] |

The Integrated Analytical Workflow: A Mandate for Certainty

The structural elucidation of a boronic acid requires a multi-technique approach. This is not merely for redundancy but is a scientific necessity driven by the compound's chemistry. Boronic acids readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[8] Therefore, a single technique may provide an incomplete or misleading picture. For instance, mass spectrometry might show ions corresponding to the boroxine, while NMR in a protic solvent might show the monomeric acid. An integrated workflow ensures that the molecule is characterized in its solid state, in solution, and by its fundamental mass and functional group composition.

Caption: Integrated workflow for structural elucidation.

Part 1: Definitive 3D Structure via Single-Crystal X-ray Crystallography

Causality: X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice.[9] It provides definitive proof of connectivity, stereochemistry, and intermolecular interactions, such as the hydrogen-bonding networks critical to the properties of sulfonamides and boronic acids. This technique is chosen first in our logical framework as it provides a complete, foundational 3D model to which all other spectroscopic data must conform.

Expected Insights: The analysis will yield precise bond lengths and angles, confirming the planar geometry of the phenyl ring and the tetrahedral or trigonal planar geometry around the sulfur and boron atoms, respectively. Crucially, it will reveal the hydrogen bonding patterns involving the sulfonamide N-H protons, the boronic acid O-H protons, and the sulfonyl and boronic acid oxygen atoms. These interactions govern the material's physical properties and can offer insights into its potential binding modes with biological targets.[10][11]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction. Slow evaporation of a solvent like ethanol or an ethanol/water mixture is a primary method. The goal is a well-formed, clear crystal (>0.1 mm in all dimensions).

-

Mounting: Under a microscope, select a high-quality crystal and mount it on a goniometer head using a cryoprotectant oil.

-

Data Collection: Center the crystal in a monochromatic X-ray beam (e.g., Mo Kα radiation) on a diffractometer. Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations, which improves data resolution.[12]

-

Structure Solution and Refinement: Collect a full sphere of diffraction data. The resulting diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined against the collected data to finalize atomic positions and thermal parameters.

Data Presentation: Crystallographic Parameters

Since the specific crystal structure of this compound is not publicly available, the table below presents typical parameters from a closely related, published structure, 4-(methoxycarbonyl)phenylboronic acid , to illustrate the expected data output.[13]

| Parameter | Illustrative Value for a Phenylboronic Acid Derivative |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 11.8, 6.5, 13.5 |

| α, β, γ (°) | 90, 105.5, 90 |

| Volume (ų) | 1050 |

| C-B Bond Length (Å) | ~1.56 |

| B-O Bond Lengths (Å) | ~1.37 |

| O-B-O Angle (°) | ~118.2 |

Part 2: Solution-State Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While X-ray crystallography provides the solid-state structure, NMR spectroscopy is essential for confirming the molecular structure and dynamics in solution, which is more relevant to its use in chemical reactions and biological systems. A full suite of NMR experiments (¹H, ¹³C, ¹¹B) provides a complete picture of the covalent framework of the molecule.

-

¹H NMR: This experiment identifies all unique proton environments in the molecule. For this compound, it will confirm the substitution pattern on the aromatic ring through characteristic chemical shifts and spin-spin coupling patterns.

-

¹³C NMR: This maps the carbon skeleton of the molecule. It confirms the number of unique carbon atoms and their electronic environment. The carbon atom directly attached to the boron (the ipso-carbon) is often difficult to observe or appears as a broad, low-intensity signal due to quadrupolar relaxation from the adjacent boron nucleus.[14][15]

-

¹¹B NMR: This technique is uniquely informative for organoboron compounds.[16] The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination number and geometry of the boron atom. It will show a distinct signal for the trigonal planar (3-coordinate) boronic acid and a different, upfield signal if a tetrahedral (4-coordinate) boronate species is formed, for example, by complexation with a diol or solvent.[9]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it can solubilize the compound well and its residual water peak does not obscure the boronic acid OH or sulfonamide NH protons.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, longer acquisition times are necessary.

-

¹¹B NMR Acquisition: Acquire a one-dimensional ¹¹B spectrum. This is a relatively quick experiment due to the high receptivity of the ¹¹B nucleus.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Data Presentation: Expected NMR Data (in DMSO-d₆)

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment |

| ¹H | ~8.20 | s (broad) | - | B(OH )₂ |

| ¹H | ~7.85 | d | ~8.4 | Ar-H (ortho to -B(OH)₂) |

| ¹H | ~7.75 | d | ~8.4 | Ar-H (ortho to -SO₂NH₂) |

| ¹H | ~7.25 | s (broad) | - | SO₂NH ₂ |

| ¹³C | ~145 | s | - | C -SO₂NH₂ |

| ¹³C | ~135 | s | - | C H (ortho to -B(OH)₂) |

| ¹³C | ~126 | s | - | C H (ortho to -SO₂NH₂) |

| ¹³C | Not observed or broad | - | - | C -B(OH)₂ |

| ¹¹B | ~28-30 | s (broad) | - | B (OH)₂ |

Part 3: Molecular Weight Confirmation via Mass Spectrometry (MS)

Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound and confirming its elemental formula. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[17] This technique is crucial for verifying that the correct compound has been synthesized and for identifying potential impurities. The choice of a soft ionization technique like Electrospray Ionization (ESI) is critical to minimize fragmentation and observe the intact molecular ion.

Challenges with Boronic Acids: The analysis of boronic acids by MS can be complicated by their tendency to dehydrate in the gas phase to form the trimeric boroxine.[17][18] Therefore, observing the molecular ion [M-H]⁻ or [M+H]⁺ is the primary goal, but the presence of ions corresponding to the boroxine should be anticipated and understood.

Experimental Protocol: LC-HRMS (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent such as acetonitrile or methanol.[19]

-

Chromatographic Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 column. This separates the analyte from non-volatile impurities. A simple gradient using water and acetonitrile with a modifier like ammonium acetate is often effective.[17][20]

-

Ionization: The eluent from the LC is directed into the ESI source of the mass spectrometer. A high voltage is applied to create a fine spray of charged droplets.

-

Mass Analysis: As the solvent evaporates, intact molecular ions (e.g., [M-H]⁻ in negative ion mode) are released and guided into the mass analyzer (e.g., a Time-of-Flight or Orbitrap analyzer).

-

Detection: The analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance, generating a high-resolution mass spectrum.

Data Presentation: Expected Mass Spectrometry Data

| Ion Species | Calculated Exact Mass (m/z) | Ionization Mode |

| [M-H]⁻ | 200.0189 | Negative ESI |

| [M+Na-2H]⁻ | 222.0008 | Negative ESI |

| [M₃-3H₂O-H]⁻ | 548.0489 | Negative ESI (Boroxine Trimer) |

Part 4: Functional Group Verification via Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups within a molecule. It works on the principle that molecular bonds vibrate at specific, quantized frequencies. By passing infrared radiation through a sample, we can identify which frequencies are absorbed, corresponding to the vibrations of specific functional groups. It serves as a quick quality control check and corroborates the structural information obtained from NMR and MS.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Acquire Spectrum: Apply pressure to ensure good contact and acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.[21] The instrument software automatically produces the final transmittance or absorbance spectrum.

Data Presentation: Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | O-H Stretch (broad) | Boronic Acid, B(OH )₂ |

| 3350 - 3250 | N-H Stretch | Sulfonamide, SO₂NH ₂ |

| 1370 - 1330 | B-O Stretch | B-O H |

| 1350 - 1300 | S=O Asymmetric Stretch | Sulfonamide, S=O |

| 1180 - 1150 | S=O Symmetric Stretch | Sulfonamide, S=O |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

Synthesis Pathway and Purity Considerations

A plausible synthetic route provides context for potential starting material-related impurities. A common method for preparing arylboronic acids is through the reaction of an organometallic intermediate with a borate ester.[1]

Caption: A generalized synthetic pathway for the target molecule.

The most common impurity intrinsic to the product itself is the corresponding boroxine. Its presence can be detected by IR spectroscopy (characteristic B-O-B stretches around 1350 cm⁻¹) and potentially by mass spectrometry.[9] Recrystallization from water or a solvent mixture is often effective for breaking down the boroxine and isolating the pure boronic acid.[8]

Conclusion

The comprehensive structural elucidation of this compound is achieved not by a single experiment, but by the logical synthesis of data from a suite of orthogonal analytical techniques. X-ray crystallography provides the definitive solid-state structure, which is then confirmed in solution by a combination of ¹H, ¹³C, and ¹¹B NMR spectroscopy. High-resolution mass spectrometry validates the molecular formula, while IR spectroscopy offers rapid confirmation of essential functional groups. This rigorous, self-validating workflow is essential for any researcher, scientist, or drug development professional to ensure the structural integrity and purity of this valuable compound, thereby enabling its confident use in further synthetic and biological applications.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 4-(Aminosulfonyl)phenylboronic acid | 613660-87-0 [m.chemicalbook.com]

- 5. 4-(Aminosulphonyl)benzeneboronic acid | C6H8BNO4S | CID 22391977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 4-(Aminosulfonyl)phenylboronic acid | CAS: 613660-87-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. sciex.com [sciex.com]

- 20. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 21. benchchem.com [benchchem.com]

(4-Aminosulfonylphenyl)boronic acid CAS number 613660-87-0

An In-Depth Technical Guide to (4-Aminosulfonylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 613660-87-0), a versatile building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, potential synthesis protocols, applications in drug discovery, and essential safety information.

Physicochemical Properties

This compound, also known by its IUPAC name (4-sulfamoylphenyl)boronic acid, is a bifunctional organic compound containing both a boronic acid group and a sulfonamide group.[1] These functional groups make it a valuable reagent for creating complex molecules, particularly through cross-coupling reactions.

| Property[1][2] | Data[1][2] |

| CAS Number | 613660-87-0 |

| Molecular Formula | C₆H₈BNO₄S |

| Molecular Weight | 201.01 g/mol |

| IUPAC Name | (4-sulfamoylphenyl)boronic acid |

| Canonical SMILES | B(C1=CC=C(C=C1)S(=O)(=O)N)(O)O |

| InChI Key | AKSXQPCIAOIJGP-UHFFFAOYSA-N |

Synthesis and Manufacturing

The synthesis of substituted phenylboronic acids often involves the borylation of an appropriately functionalized aryl halide. A common and effective method is the lithium-halogen exchange followed by reaction with a trialkyl borate.

Experimental Protocol: Synthesis via Borylation of 4-Bromobenzenesulfonamide

This protocol is a representative procedure based on established methods for converting aryl bromides to boronic acids.[3]

Materials:

-

4-Bromobenzenesulfonamide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet is charged with 4-bromobenzenesulfonamide and anhydrous THF under an argon atmosphere.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (2.5 M in hexanes, 2.2 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate (3 equivalents) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for an additional 2 hours and then allowed to warm slowly to room temperature overnight.

-

Quenching and Acidification: The reaction is quenched by the slow addition of 2M HCl at 0 °C. The mixture is stirred vigorously for 1 hour.

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.

References

- 1. 4-(Aminosulphonyl)benzeneboronic acid | C6H8BNO4S | CID 22391977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Aminosulfonyl)phenylboronic acid | 613660-87-0 [m.chemicalbook.com]

- 3. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (4-Aminosulfonylphenyl)boronic Acid for Researchers and Drug Development Professionals

(4-Aminosulfonylphenyl)boronic acid , also known as 4-sulfamoylphenylboronic acid, is a versatile building block in medicinal chemistry and drug discovery. Its unique chemical properties, stemming from the presence of both a boronic acid and a sulfonamide group, make it a valuable reagent in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its molecular characteristics, a detailed synthesis protocol, and insights into its role in relevant biological pathways.

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₆H₈BNO₄S[1] |

| Molecular Weight | 201.01 g/mol [1] |

| CAS Number | 613660-87-0 |

| Appearance | White to off-white solid |

| Synonyms | 4-Sulfamoylphenylboronic acid, 4-Boronobenzenesulfonamide |

Synthesis Protocol

The synthesis of this compound can be achieved through a borylation reaction of a protected 4-bromobenzenesulfonamide. The following protocol is a representative method adapted from the synthesis of related sulfonamide-substituted phenylboronic acids.

Materials:

-

N-protected-4-bromobenzenesulfonamide

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

-

Hydrochloric acid (HCl)

-

Dry ice/acetone bath

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the N-protected-4-bromobenzenesulfonamide in a mixture of anhydrous THF and toluene (e.g., 4:1 v/v).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Borate: Slowly add triisopropyl borate to the cooled solution under a nitrogen atmosphere.

-

Lithiation: To the cooled mixture, add n-butyllithium dropwise from the dropping funnel. The rate of addition should be controlled to maintain the temperature below -70 °C.

-

Reaction: Stir the reaction mixture at -78 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of aqueous HCl while maintaining a low temperature.

-

Extraction and Deprotection: Allow the mixture to warm to room temperature. The aqueous and organic layers are separated. The aqueous layer is then washed with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The protecting group on the sulfonamide is then removed using appropriate deprotection conditions (e.g., acidic hydrolysis).

-

Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Biological Significance and Signaling Pathways

This compound and its derivatives are of significant interest in drug development due to their potential to interact with key biological targets. Two notable areas of application are as β-lactamase inhibitors and as modulators of cancer cell migration signaling pathways.

Inhibition of β-Lactamase

Bacterial resistance to β-lactam antibiotics is a major global health concern, often mediated by β-lactamase enzymes that hydrolyze the antibiotic. Sulfonamide boronic acids have been designed as transition-state analog inhibitors of these enzymes. The boronic acid moiety forms a stable, covalent adduct with the catalytic serine residue in the active site of the β-lactamase, effectively inactivating the enzyme.

Caption: Inhibition of AmpC β-lactamase by a sulfonamide boronic acid.

Modulation of Cancer Cell Migration

Phenylboronic acids have been shown to inhibit the migration of cancer cells by affecting key signaling networks. These compounds can interfere with the activity of the Rho family of small GTPases (RhoA, Rac1, and Cdc42), which are central regulators of the actin cytoskeleton and cell motility. By downregulating the activity of these proteins and their downstream effectors, such as ROCK, phenylboronic acids can disrupt the formation of stress fibers and focal adhesions, thereby impeding cell migration.

Caption: Phenylboronic acid inhibition of the Rho GTPase signaling pathway.

This technical guide provides foundational information for researchers and professionals in drug development interested in utilizing this compound. Its utility as a synthetic intermediate, coupled with the biological activities of the broader class of sulfonamide boronic acids, underscores its potential in the discovery of new medicines.

References

Synonyms for (4-Aminosulfonylphenyl)boronic acid

An In-depth Technical Guide on (4-Aminosulfonylphenyl)boronic acid for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a versatile building block in medicinal chemistry and organic synthesis. It covers its chemical identity, physicochemical properties, key synthetic applications, and its role as an enzyme inhibitor.

Chemical Identity and Synonyms

This compound is an organoboron compound featuring a phenyl ring substituted with both a boronic acid group and a sulfonamide group. This unique combination of functional groups makes it a valuable reagent in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

A comprehensive list of its synonyms and identifiers is provided below:

-

(4-sulfamoylphenyl)boronic acid

-

4-Sulfamoylphenylboronic acid

-

4-(Aminosulphonyl)benzeneboronic acid

-

4-Boronobenzenesulfonamide

-

p-Sulfamoylphenylboronic acid

-

4-(Aminosulfonyl)benzeneboronic acid

-

[4-(Aminosulfonyl)phenyl]boronic acid

-

4-Sulfamoylbenzeneboronic acid

-

This compound contains varying amounts of anhydride

CAS Number: 207739-66-2

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in different solvent systems and for the development of robust experimental protocols.

| Property | Value |

| Molecular Formula | C₆H₈BNO₄S |

| Molecular Weight | 201.01 g/mol |

| Appearance | White to off-white powder or crystalline solid |

| Melting Point | >300 °C |

| Solubility | Soluble in methanol, DMSO, and aqueous base |

| pKa | ~8.7 (for the boronic acid group) |

Experimental Protocols

General Synthesis of Arylboronic Acids

Reaction Scheme:

Ar-X + R-Li → Ar-Li + R-X Ar-Li + B(OR')₃ → Ar-B(OR')₃Li Ar-B(OR')₃Li + H₃O⁺ → Ar-B(OH)₂ + 3R'OH + Li⁺

Where Ar represents the 4-aminosulfonylphenyl group and X is a halogen (typically Br or I).

General Procedure:

-

Preparation of the Organolithium Reagent: A solution of the aryl halide (e.g., 4-bromobenzenesulfonamide) in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). An organolithium reagent (e.g., n-butyllithium) is then added dropwise to the solution. The reaction mixture is stirred at this temperature for a specified period to ensure complete formation of the aryllithium species.

-

Borylation: A trialkyl borate (e.g., trimethyl borate or triisopropyl borate) is added to the freshly prepared aryllithium solution at -78 °C. The reaction is allowed to warm slowly to room temperature and stirred for several hours.

-

Hydrolysis: The reaction mixture is then quenched by the addition of an aqueous acid (e.g., hydrochloric acid). The resulting mixture is stirred until the hydrolysis of the boronic ester is complete.

-

Work-up and Purification: The aqueous and organic layers are separated. The aqueous layer is typically extracted with an organic solvent to recover any dissolved product. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure. The crude boronic acid is then purified by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl sulfonamides, which are important scaffolds in medicinal chemistry.

Representative Protocol:

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired biaryl sulfonamide.

Signaling Pathways and Experimental Workflows

Mechanism of Serine Protease Inhibition

Boronic acids, including this compound, are known to be potent inhibitors of serine proteases. They act as transition-state analogs, forming a stable, covalent adduct with the catalytic serine residue in the enzyme's active site. This interaction blocks the enzyme's normal catalytic function.

Caption: Mechanism of serine protease inhibition by a boronic acid.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

An In-depth Technical Guide to the Synthesis of 4-Sulfamoylbenzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-sulfamoylbenzeneboronic acid, a valuable building block in medicinal chemistry and drug development. This document details the prevalent synthetic route, experimental protocols, and relevant chemical data to assist researchers in the efficient and safe production of this compound.

Introduction

4-Sulfamoylbenzeneboronic acid and its derivatives are of significant interest in the pharmaceutical industry due to their versatile applications as intermediates in the synthesis of various bioactive molecules. The presence of both a sulfonamide and a boronic acid group allows for diverse chemical modifications and participation in a range of coupling reactions, most notably the Suzuki-Miyaura coupling. This guide focuses on the most common and practical synthetic pathway: the Miyaura borylation of 4-bromobenzenesulfonamide to form the stable pinacol ester intermediate, followed by hydrolysis to yield the final product.

Synthesis Pathway Overview

The primary route for synthesizing 4-sulfamoylbenzeneboronic acid involves a two-step process:

-

Miyaura Borylation: 4-Bromobenzenesulfonamide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form 4-sulfamoylphenylboronic acid, pinacol ester.

-

Hydrolysis: The pinacol ester is then hydrolyzed to yield the final 4-sulfamoylbenzeneboronic acid.

This pathway is favored due to the stability of the pinacol ester intermediate, which allows for easier purification and handling compared to the free boronic acid.

Caption: General synthesis pathway for 4-sulfamoylbenzeneboronic acid.

Experimental Protocols

Two detailed experimental protocols for the synthesis of the pinacol ester intermediate are presented below, followed by a general procedure for the hydrolysis to the final product.

Synthesis of 4-Sulfamoylphenylboronic acid, pinacol ester

Method 1

This method utilizes [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as the catalyst in a dimethyl sulfoxide (DMSO) solvent system.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 4-Bromobenzenesulfonamide | 236.09 | 2.00 | 9.32 |

| Bis(pinacolato)diboron | 253.94 | 2.40 | 9.32 |

| Potassium acetate | 98.14 | 2.50 | 24.4 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 816.64 | 0.22 | 0.26 |

| Dimethyl sulfoxide (DMSO) | - | 20 mL | - |

| Ethyl acetate (EtOAc) | - | 30 mL | - |

| Diethyl ether (Et2O) | - | 50 mL | - |

| Hydrochloric acid (1 M) | - | 50 mL | - |

| Dichloromethane (CH2Cl2) | - | 30 mL | - |

| Magnesium sulfate (MgSO4) | - | q.s. | - |

Procedure:

-

To a solution of 4-bromobenzenesulfonamide (2.00 g, 9.32 mmol) and bis(pinacolato)diboron (2.40 g, 9.32 mmol) in DMSO (20 mL), add potassium acetate (2.5 g, 24.4 mmol).

-

Degas the mixture for 45 minutes.

-

Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (220 mg, 0.26 mmol).

-

Heat the mixture to 90°C for 16 hours.

-

After cooling, dilute the reaction mixture with EtOAc (30 mL).

-

Wash the organic layer with water (3 x 30 mL).

-

Dry the organic layer over MgSO4 and concentrate under vacuum.

-

Grind the residue with Et2O (50 mL) and HCl (1 M, 50 mL).

-

Dissolve the resulting solid in CH2Cl2 (30 mL).

-

Filter through a silica gel pad, washing with Et2O.

-

Concentrate the filtrate to obtain 4-sulfamoylphenylboronic acid, pinacol ester as a grayish-white solid.[1]

Yield: 13% (550 mg)[1] Purity: Not specified in the source. ¹H NMR (400 MHz, CDCl₃): δ 7.89-7.95 (m, 4H), 4.87 (s, 2H), 1.36 (s, 12H)[1]

Method 2

This alternative method employs a different palladium catalyst and solvent, offering a potentially higher yield.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) |

| 4-Bromobenzenesulfonamide | 236.09 | 2000 |

| Bis(pinacolato)diboron | 253.94 | 2250 |

| Potassium acetate | 98.14 | 2700 |

| PdCl₂(dppf)₂ | 816.64 | 11 |

| Diethyl ether | - | 13500 mL |

| Isopropyl ether | - | 6000 mL |

Procedure:

-

In a reaction vessel, combine 4-bromobenzenesulfonamide (2000 g), bis(pinacolato)diboron (2250 g), potassium acetate (2700 g), and PdCl₂(dppf)₂ (11 g) in diethyl ether (13500 mL).

-

Stir and heat the mixture to 85-87°C and maintain for 4-5 hours.

-

Filter the mixture to recover the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Add isopropyl ether (6000 mL) and stir for 1-2 hours.

-

Filter the resulting solid, wash with isopropyl ether, and dry to obtain the product.[1]

Yield: 64.8% (116 g)[1] Purity: 96.8% (by HPLC)[1]

Caption: Experimental workflow for the synthesis of the pinacol ester intermediate.

Hydrolysis of 4-Sulfamoylphenylboronic acid, pinacol ester

A general method for the hydrolysis of pinacol boronic esters to their corresponding boronic acids involves treatment with an acid or silica gel.

General Procedure (Silica Gel Method):

-

Dissolve the 4-sulfamoylphenylboronic acid, pinacol ester in methanol.

-

Add silica gel to the solution.

-

Stir the mixture at room temperature for 24 hours.

-

Filter the mixture to remove the silica gel.

-

Evaporate the solvent from the filtrate to obtain the crude 4-sulfamoylbenzeneboronic acid.

-

Further purification can be achieved by column chromatography on silica gel.[2]

Note: The specific quantities of reagents and solvents for the hydrolysis step will depend on the scale of the reaction and should be optimized accordingly.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Sulfamoylbenzeneboronic acid | C₆H₈BNO₄S | 201.01 | 112-117 |

Safety Considerations

-

4-Bromobenzenesulfonamide: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

-

Solvents: DMSO, diethyl ether, and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

-

Hydrochloric Acid: Corrosive. Handle with extreme care, using appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of 4-sulfamoylbenzeneboronic acid via the Miyaura borylation of 4-bromobenzenesulfonamide is a robust and scalable method. The isolation of the stable pinacol ester intermediate facilitates purification and handling. This guide provides detailed protocols and data to aid researchers in the successful synthesis of this important building block for drug discovery and development.

References

Sulfamoyl-Substituted Phenylboronic Acids: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamoyl-substituted phenylboronic acids represent a significant class of organic compounds characterized by the presence of both a boronic acid group (-B(OH)₂) and a sulfamoyl group (-SO₂NR₂) attached to a phenyl ring. This unique combination of functional groups imparts valuable physicochemical properties, leading to their application in diverse scientific fields, most notably in affinity chromatography and as enzyme inhibitors. The electron-withdrawing nature of the sulfamoyl group lowers the pKa of the boronic acid, enabling strong interactions with cis-diols at or near physiological pH. This property has been pivotal in the development of advanced materials for the separation and enrichment of biomolecules. Furthermore, their ability to form reversible covalent bonds with active site serine residues has positioned them as promising candidates in the design of inhibitors for enzymes such as β-lactamases, which are crucial in combating antibiotic resistance. This technical guide provides an in-depth overview of the discovery, history, synthesis, properties, and applications of sulfamoyl-substituted phenylboronic acids.

History and Discovery

The development of sulfamoyl-substituted phenylboronic acids is closely intertwined with the evolution of boronate affinity chromatography. The principle of using boronic acids to separate cis-diol-containing compounds was first reported in the 1970s.[1] However, a significant challenge was the high pH required to achieve effective binding, as unsubstituted phenylboronic acid has a relatively high pKa of around 8.8.[2] This limitation spurred research into modifying the phenyl ring with electron-withdrawing groups to lower the pKa.

While a singular "discovery" paper for the first sulfamoyl-substituted phenylboronic acid is not readily apparent in the historical literature, the work of Li et al. in 2008 represents a key milestone in their application-driven synthesis.[2][3] This research detailed the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid and 4-(3-butenesulfonyl)-phenylboronic acid specifically for use in boronate affinity chromatography at physiological pH.[2] This work demonstrated the practical utility of the sulfamoyl group in modulating the electronic properties of the phenylboronic acid moiety for enhanced performance in a key application. More recently, the focus has shifted towards their potential as therapeutic agents, particularly as inhibitors of bacterial β-lactamases, further expanding their relevance in medicinal chemistry.[4]

Synthesis and Experimental Protocols

The synthesis of sulfamoyl-substituted phenylboronic acids typically involves a multi-step process starting from a substituted bromobenzene derivative. A common strategy is to first introduce the sulfamoyl group and then convert the bromo-substituent into a boronic acid via a lithium-halogen exchange followed by reaction with a trialkyl borate.

Experimental Protocol: Synthesis of 4-(N-allylsulfamoyl)phenylboronic acid[2]

Step 1: Synthesis of N-allyl-4-bromobenzenesulfonamide

-

To a stirred solution of 4-bromobenzenesulfonyl chloride (12.8 g, 50 mmol) and triethylamine (5 ml) in 100 ml of acetonitrile in an ice-bath, slowly add allylamine (10 ml).

-

Stir the mixture at room temperature for 2 hours.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in 50 ml of chloroform, wash with water, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to afford a pale yellow solid.

-

Recrystallize the solid from a mixture of ethanol and water to yield pure N-allyl-4-bromobenzenesulfonamide.

Step 2: Synthesis of 4-(N-allylsulfamoyl)phenylboronic acid

-

To a stirred solution of N-allyl-4-bromobenzenesulfonamide (11.0 g, 40 mmol) in 100 ml of a dry mixture of THF and toluene (4:1, v/v) in a dry ice-acetone bath, slowly add triisopropyl borate (48 ml, 0.20 mol) under an argon atmosphere.

-

Slowly add n-butyllithium (2.5 M in hexane, 48 ml, 0.12 mol) to the mixture.

-

Stir the reaction mixture at -78°C for 2 hours and then allow it to warm to room temperature overnight.

-

Add 100 ml of 2 N HCl and stir for 1 hour.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 ml).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure and recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain 4-(N-allylsulfamoyl)phenylboronic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of (4-Aminosulfonylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminosulfonylphenyl)boronic acid, also known as 4-sulfamoylphenylboronic acid, is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure incorporates both a boronic acid moiety and a sulfonamide group. The boronic acid functional group is a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. The sulfonamide group, a common pharmacophore, imparts distinct electronic and physicochemical properties, influencing the molecule's polarity, acidity, and potential for biological interactions.[1][3]

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound. Due to the limited availability of specific experimental data for this particular molecule in peer-reviewed literature, this guide also presents data for closely related compounds to provide a relevant comparative framework. Furthermore, detailed experimental protocols for determining key physical properties are provided to empower researchers in their own characterization efforts.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are a combination of data from chemical suppliers and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₆H₈BNO₄S | [2][4] |

| Molecular Weight | 201.01 g/mol | [2][4] |

| Appearance | White to off-white solid | [5] |

| CAS Number | 613660-87-0 | [2] |

| Predicted pKa | 7.4 ± 0.1 | [3] |

Melting Point

A definitive experimental melting point for this compound is not widely reported in the scientific literature. It is a known characteristic of boronic acids that they can undergo dehydration upon heating to form cyclic anhydrides (boroxines), which can complicate the determination of an accurate melting point.

For comparison, the melting point of the related compound, 4-(methylsulfonyl)phenylboronic acid, is reported to be in the range of 289-293 °C.

Experimental Protocol for Melting Point Determination

A standard method for determining the melting point of a crystalline solid is the capillary melting point technique.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid (2-3 mm in height) is packed into the sealed end.

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range.

Solubility

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to soluble | The boronic acid and sulfonamide groups can participate in hydrogen bonding with water. The solubility of phenylboronic acid in water is approximately 1.9 g/100 g H₂O at 20°C.[7][8] The sulfonamide group may slightly increase aqueous solubility. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents are effective at solvating polar organic molecules. |

| Alcohols (e.g., Methanol, Ethanol) | Soluble | The hydroxyl group of the alcohol can act as a hydrogen bond donor and acceptor. |

| Ethers (e.g., Diethyl ether, THF) | Moderately soluble | Phenylboronic acid exhibits good solubility in ethers.[6] |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Insoluble to sparingly soluble | The high polarity of the molecule makes it unlikely to dissolve in nonpolar solvents. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the solvent to be tested.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled environment for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Analysis: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved solute is determined using a suitable analytical technique such as HPLC or UV-Vis spectroscopy.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Spectral Data

Specific spectral data for this compound is not widely published. However, the expected spectral features can be inferred from the known absorptions of its constituent functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: The protons on the phenyl ring are expected to appear as two doublets in the aromatic region (typically δ 7.0-8.5 ppm) due to the para-substitution pattern. The electron-withdrawing nature of the sulfonyl and boronic acid groups will likely shift these signals downfield.

-

-NH₂ Protons: The protons of the sulfonamide group will likely appear as a broad singlet. The chemical shift can be variable and is dependent on the solvent and concentration.

-

-B(OH)₂ Protons: The hydroxyl protons of the boronic acid group will also appear as a broad singlet, and their chemical shift is highly dependent on the solvent, concentration, and water content. These protons are often exchanged with D₂O.

¹³C NMR:

-

Aromatic Carbons: Four signals are expected in the aromatic region (typically δ 120-150 ppm). The carbon attached to the boron atom (ipso-carbon) and the carbon attached to the sulfur atom will have distinct chemical shifts. The ipso-carbon attached to boron often shows a broad signal or may not be observed due to quadrupolar relaxation.[9]

-

The chemical shifts will be influenced by the electron-withdrawing effects of the substituents.

Experimental Protocol for NMR Spectroscopy

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvents (e.g., DMSO-d₆, CDCl₃)

Procedure:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆).

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired.

-

¹³C NMR: A one-dimensional carbon NMR spectrum is acquired. Techniques such as DEPT can be used to aid in the assignment of carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Boronic Acid) | 3200-3600 (broad) | Hydrogen-bonded hydroxyl groups. |

| N-H Stretch (Sulfonamide) | 3200-3400 (two bands) | Symmetric and asymmetric stretching of the amine. |

| Aromatic C-H Stretch | 3000-3100 | |

| S=O Stretch (Sulfonamide) | 1300-1350 and 1140-1180 | Asymmetric and symmetric stretching of the sulfonyl group. |

| B-O Stretch | 1310-1380 | Boron-oxygen bond stretching.[10] |

| Aromatic C=C Stretch | 1450-1600 |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

Apparatus:

-

FT-IR spectrometer

-

Agate mortar and pestle

-

Pellet press

-

KBr powder (IR grade)

Procedure:

-

Sample Preparation: A small amount of this compound (1-2 mg) is thoroughly mixed and ground with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Pellet Formation: The resulting mixture is placed in a pellet press, and pressure is applied to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. A background spectrum of a blank KBr pellet is typically subtracted.

Crystal Structure

A published crystal structure for this compound was not found in the Cambridge Structural Database. However, studies on other sulfonamide-containing boronic acids have revealed their ability to form extensive hydrogen-bonding networks in the solid state.[1][11][12][13][14] The boronic acid moiety can act as a hydrogen bond donor and acceptor, and the sulfonamide group provides additional hydrogen bond donors (N-H) and acceptors (S=O). It is expected that this compound would crystallize in a hydrogen-bonded, layered, or three-dimensional structure.

Experimental Protocol for Single-Crystal X-ray Diffraction

Apparatus:

-

Single-crystal X-ray diffractometer

-

Goniometer head

-

Cryo-cooling system

-

Suitable solvents for crystallization

Procedure:

-

Crystallization: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents should be screened to find optimal crystallization conditions.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in the X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined using specialized software to determine the atomic positions and molecular geometry.

Biological Interactions and Signaling Pathways

As a synthetic building block, this compound is not typically studied for its direct role in signaling pathways. However, boronic acids, in general, are known to interact with diols, including saccharides found on cell surfaces and in glycoproteins. This property has led to the development of boronic acid-based sensors and drug delivery systems.

Furthermore, sulfonamide-containing boronic acids have been investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[1][11][12][13][14] In this context, the boronic acid acts as a transition-state analog, covalently binding to the active site serine of the enzyme. This interaction is a key aspect of their mechanism of action.

Illustrative Workflow: Investigating Enzyme Inhibition

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

-

Hazard Statements: Based on data for related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[15][16]

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.[17]

-

Wash hands thoroughly after handling.

-

Avoid breathing dust.

-

Use in a well-ventilated area.

-

-

Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and air.[18]

It is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. While specific experimental data on its physical properties are limited, this guide provides a solid foundation based on the characteristics of related compounds and established analytical protocols. The provided methodologies will enable researchers to thoroughly characterize this compound and facilitate its application in their scientific endeavors. Further research into the experimental determination of its physical properties would be a valuable contribution to the chemical community.

References

- 1. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Aminosulfonyl)phenylboronic acid | 613660-87-0 [m.chemicalbook.com]

- 3. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(Aminosulphonyl)benzeneboronic acid | C6H8BNO4S | CID 22391977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. d-nb.info [d-nb.info]

- 7. scispace.com [scispace.com]

- 8. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. files.docking.org [files.docking.org]

- 13. Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as beta-lactamase inhibitors [iris.unimore.it]

- 15. tcichemicals.com [tcichemicals.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

Spectroscopic and Structural Elucidation of (4-Aminosulfonylphenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-Aminosulfonylphenyl)boronic acid, a key building block in medicinal chemistry and organic synthesis. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for the acquisition of such spectra.

Core Spectroscopic Data

While a complete set of publicly available raw spectral data for this compound (CAS No: 613660-87-0, Molecular Formula: C₆H₈BNO₄S) is limited, data from various suppliers and analogous compounds allow for a reliable characterization. The following tables summarize the expected and reported spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data (Predicted and Reported)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | d | 2H | Ar-H (ortho to -B(OH)₂) |

| ~7.9 - 7.7 | d | 2H | Ar-H (ortho to -SO₂NH₂) |

| ~7.3 | br s | 2H | -SO₂NH₂ |

| ~5.5 | br s | 2H | -B(OH)₂ |

Note: Predicted values are based on the analysis of structurally similar compounds. A certificate of analysis for this compound has confirmed a 1H NMR spectrum consistent with its structure.[1]

Table 2: 13C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Ar-C (para to -B(OH)₂) |

| ~135 | Ar-C (ipso to -B(OH)₂) |

| ~130 | Ar-CH (ortho to -B(OH)₂) |

| ~125 | Ar-CH (ortho to -SO₂NH₂) |

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (sulfonamide) and O-H stretch (boronic acid) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1340 | Strong | Asymmetric SO₂ stretch |

| ~1160 | Strong | Symmetric SO₂ stretch |

| ~1090 | Medium | B-O stretch |

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 201.03 | [M]⁺ (Calculated for C₆H₈¹¹BNO₄S) |

| 200.03 | [M]⁺ (Calculated for C₆H₈¹⁰BNO₄S) |

| 184.02 | [M-OH]⁺ |

| 122.04 | [M-SO₂NH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.

-

1H NMR Acquisition:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard proton pulse program.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Referencing: The residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm) is used as an internal standard.

-

-

13C NMR Acquisition:

-

Instrument: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse program.

-

Number of Scans: 1024 or more, as 13C has low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Referencing: The solvent peak (e.g., DMSO-d₆ at ~39.52 ppm) is used as an internal standard.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid this compound powder directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

-

IR Spectrum Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry (MS)

-